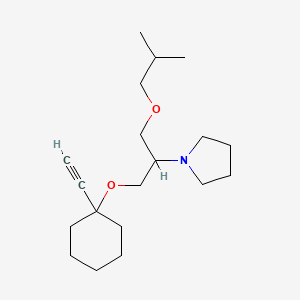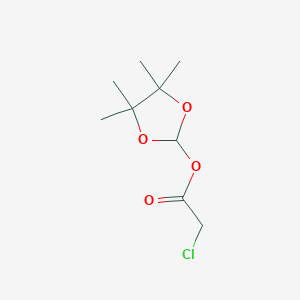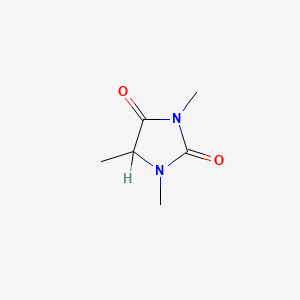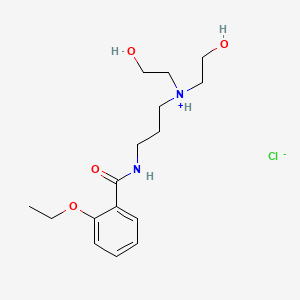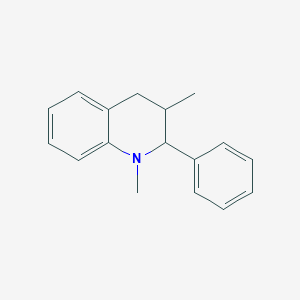
1,3-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family This compound is characterized by a quinoline core structure that is partially saturated, making it a tetrahydro derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction typically proceeds under acidic conditions and can be catalyzed by Lewis acids such as BF3·OEt2 or AlCl3 . The reaction yields the tetrahydroquinoline core, which can then be further functionalized to introduce the methyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound often involves optimizing the Povarov reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing deep eutectic solvents, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Properties
CAS No. |
79461-72-6 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1,3-dimethyl-2-phenyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H19N/c1-13-12-15-10-6-7-11-16(15)18(2)17(13)14-8-4-3-5-9-14/h3-11,13,17H,12H2,1-2H3 |
InChI Key |
KRQFKVBTWFEENB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N(C1C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


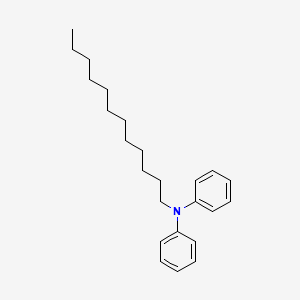

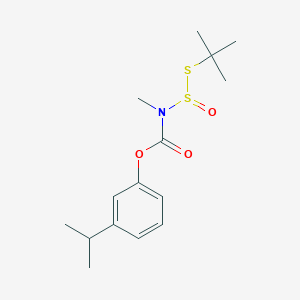
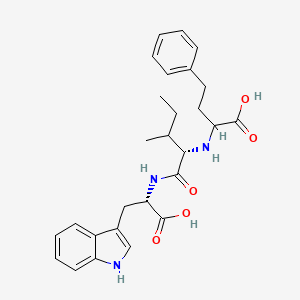
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
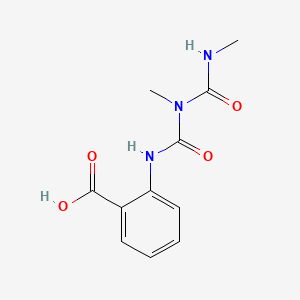
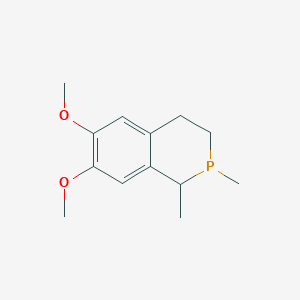
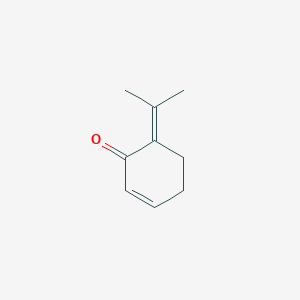
![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)
